2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Brand Name: Vulcanchem
CAS No.: 874606-25-4
VCID: VC3193486
InChI: InChI=1S/C13H13N3O/c17-13-9-5-1-2-6-10(9)15-12(16-13)11-7-3-4-8-14-11/h3-4,7-8H,1-2,5-6H2,(H,15,16,17)
SMILES: C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=N3
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol

CAS No.: 874606-25-4

Cat. No.: VC3193486

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol - 874606-25-4

Specification

CAS No. 874606-25-4
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 2-pyridin-2-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Standard InChI InChI=1S/C13H13N3O/c17-13-9-5-1-2-6-10(9)15-12(16-13)11-7-3-4-8-14-11/h3-4,7-8H,1-2,5-6H2,(H,15,16,17)
Standard InChI Key KDTNHZLHNAGPQE-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=N3
Canonical SMILES C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=N3

Introduction

Chemical Structure and Properties

2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is characterized by a tetrahydroquinazoline core fused with a pyridine ring at the 2-position. This structural arrangement contributes significantly to its biological activity profile and pharmaceutical potential. The compound is identified in chemical databases with the CAS number 874606-25-4 and possesses several synonyms including 2-pyridin-2-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one .

The molecular formula of this compound is C₁₃H₁₃N₃O with a molecular weight of 227.26 g/mol . The compound features a bicyclic structure with nitrogen-containing heterocycles, which is a common structural motif in many bioactive molecules. The presence of the hydroxyl group at the 4-position enhances its reactivity and influences its interaction with biological targets.

Physicochemical Properties

The physicochemical properties of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol contribute to its pharmacological behavior and potential applications in drug development. Based on computational analysis, the compound has the following key properties:

PropertyValueMethod
Molecular Weight227.26 g/molComputed
XLogP3-AA1.4Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count1Computed
Exact Mass227.105862047 DaComputed

These properties suggest that 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol has moderate lipophilicity (XLogP3-AA = 1.4) which allows for a balance between aqueous solubility and membrane permeability . The limited number of rotatable bonds indicates structural rigidity, which can be advantageous for receptor binding specificity. The hydrogen bond donor and acceptor counts suggest potential for molecular interactions with biological targets, including proteins and enzymes.

Biological Activities and Applications

2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol exhibits a range of biological activities that make it a compound of interest in pharmaceutical research. Studies on this compound and structurally related analogs have revealed several potential therapeutic applications.

Anticancer Properties

Research indicates that tetrahydroquinazoline derivatives, including compounds similar to 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, demonstrate promising anticancer activities. These compounds may inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. Patent literature suggests that some tetrahydroquinazoline derivatives act as inhibitors of the KRAS protein, which is frequently mutated in various cancers .

The anticancer potential of these compounds is further evidenced by studies showing their ability to target specific cellular pathways involved in tumor progression. For example, some tetrahydroquinazoline derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and proliferation.

Antimicrobial Activities

Quinazoline and tetrahydroquinazoline derivatives have demonstrated significant antimicrobial properties. While specific data for 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is limited, related compounds have shown activity against various bacterial strains, including those resistant to conventional antibiotics.

The mechanism of action typically involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. This antimicrobial activity makes tetrahydroquinazoline derivatives, potentially including our compound of interest, candidates for developing new antimicrobial agents to address the growing concern of antibiotic resistance.

Antiparasitic Properties

Related dihydroquinazolinone compounds have shown potent antimalarial activity against both asexual blood and transmission stages of the malaria parasite's lifecycle. These compounds target PfATP4, a crucial enzyme in the parasite's survival . The structural similarity between dihydroquinazolinones and our compound of interest suggests that 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol might also possess antiparasitic properties, although specific studies on this compound would be needed to confirm this hypothesis.

Research has indicated that some of these compounds exhibit activity against both male and female gametes and multidrug-resistant parasites, highlighting their potential in combating drug-resistant malaria strains .

Research Applications and Future Directions

The versatile structure and biological activities of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol make it a valuable compound in medicinal chemistry research. It can serve as a building block for the synthesis of more complex molecules with enhanced pharmacological properties.

Current Research Applications

Current research applications of tetrahydroquinazoline derivatives include:

  • Development of selective enzyme inhibitors

  • Design of receptor modulators for various therapeutic targets

  • Exploration of novel anticancer agents

  • Investigation of new antimicrobial compounds to address antibiotic resistance

  • Research into antiparasitic drugs, particularly for malaria treatment

Challenges and Future Directions

Despite the promising biological activities of tetrahydroquinazoline derivatives, several challenges remain in their development as therapeutic agents. For related compounds, studies have identified limitations in metabolic stability and aqueous solubility, which can affect their efficacy in vivo . Future research directions for 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol and similar compounds might include:

  • Structural modifications to enhance metabolic stability

  • Formulation strategies to improve aqueous solubility

  • Detailed investigation of mechanism of action for various biological activities

  • Exploration of potential synergistic effects with established therapeutic agents

  • Development of structure-activity relationships to design more potent and selective derivatives

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, it is valuable to compare it with structurally related compounds. The table below provides a comparative analysis of our compound of interest with several related tetrahydroquinazoline derivatives:

CompoundMolecular WeightKey Structural FeaturesReported Biological Activities
2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol227.26 g/molPyridin-2-yl at position 2, hydroxyl at position 4Building block for synthesis, potential bioactive compound
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol227.26 g/molPyridin-4-yl at position 2, hydroxyl at position 4Similar to the target compound but with different pyridine position
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol164.21 g/molMethyl group at position 2, hydroxyl at position 4Antimicrobial and anti-inflammatory activities
Dihydroquinazolinone derivativesVariesContains dihydroquinazolinone coreAntimalarial activity targeting PfATP4

This comparison illustrates how subtle structural differences, such as the position of the pyridine nitrogen or the substitution pattern on the tetrahydroquinazoline core, can influence the biological activities and potential applications of these compounds.

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